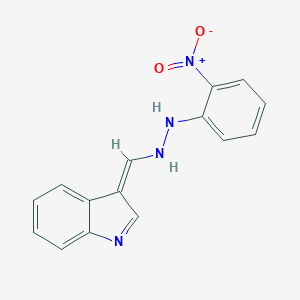

1H-Indole-3-carbaldehyde {2-nitrophenyl}

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Indole-3-carbaldehyde {2-nitrophenyl} is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole-3-carbaldehyde {2-nitrophenyl} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carbaldehyde {2-nitrophenyl} including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

1H-Indole-3-carbaldehyde derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:

- Antimicrobial Activity : Compounds derived from indole-3-carbaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated MIC values as low as 1 μg/mL against MRSA strains, indicating strong antibacterial properties .

- Tyrosinase Inhibition : Recent studies have indicated that N-tosyl substituted indole-based thiosemicarbazones exhibit competitive inhibition of tyrosinase, with IC50 values ranging from 6.40 to 61.84 µM. The nitrophenyl substitution notably enhanced the activity .

- Antifungal Properties : Indole derivatives have been identified as effective antifungal agents, contributing to the development of new treatments for fungal infections .

Synthetic Methodologies

The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} and its derivatives involves various innovative approaches:

- Knoevenagel Condensation : This reaction has been utilized to synthesize indole derivatives by reacting indole-3-carbaldehyde with different carbonyl compounds. The presence of catalysts like triphenylphosphine has been shown to enhance yields .

- Directed C–H Functionalization : Recent advancements in C–H activation techniques allow for the selective functionalization of indole derivatives, providing a pathway to more complex structures with potential biological activity .

- Nitration Reactions : The nitration of indole-3-carbaldehyde using nitric acid and acetic acid has yielded various nitro-substituted derivatives, which are crucial for enhancing biological activity .

Structural Modifications

Structural modifications of 1H-Indole-3-carbaldehyde can significantly influence its biological properties:

- Substitution Patterns : Variations in the substitution on the indole ring (e.g., nitrophenyl groups) have been shown to enhance the antimicrobial and antifungal activities of the compounds. For example, the introduction of halogenated phenyl groups has been linked to increased potency against tyrosinase .

- Hybrid Molecules : The synthesis of hybrid molecules combining indole with other pharmacophores has been explored to create more effective therapeutic agents. Such combinations can lead to compounds with synergistic effects against multiple targets .

Case Studies

Several case studies highlight the successful application of 1H-Indole-3-carbaldehyde in drug development:

化学反応の分析

Hydrazone Formation with 2-Nitrophenylhydrazine

Reaction of 1H-indole-3-carbaldehyde derivatives with 2-nitrophenylhydrazine produces stable hydrazones. For example:

- 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone forms via condensation in ethanol under reflux (4–6 h), yielding crystalline products with 72–85% efficiency .

| Property | Value/Data |

|---|---|

| Reaction Conditions | Ethanol, reflux, 4–6 h |

| Yield | 72–85% |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Hydrogen Bonding | N–H⋯O and O–H⋯O interactions stabilize supramolecular networks |

Electrophilic Substitution Reactions

The nitro group directs further electrophilic substitution. Key reactions include:

Nitration

Nitration of 1H-indole-3-carbaldehyde derivatives occurs at the C5 or C6 positions under HNO₃/H₂SO₄, yielding mixtures (e.g., 5-nitro and 6-nitro isomers) .

| Substrate | Nitration Position | Yield (%) | Conditions |

|---|---|---|---|

| 1H-Indole-3-carbaldehyde | C5 or C6 | 55–65 | HNO₃/H₂SO₄, 80°C, 1 h |

Knoevenagel Condensation

The aldehyde group participates in Knoevenagel reactions with active methylene compounds:

| Reactant | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Methyl-1-phenylpyrazolone | 3-(Indol-3-yl)-2-(pyrazolyl)acrylaldehyde | HCl/AcOH | 68–75 |

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables C4 arylation of indole-3-carbaldehydes with aryl iodides :

| Aryl Iodide | Product | Yield (%) | Conditions |

|---|---|---|---|

| Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 92 | Pd(OAc)₂, PPh₃, K₂CO₃, 110°C |

Deformylation Reactions

Anthranilamide-mediated deformylation removes the aldehyde group under acidic conditions :

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole | Al₂O₃ or p-TSA | 33–86 |

Biological Relevance

特性

CAS番号 |

28558-65-8 |

|---|---|

分子式 |

C15H12N4O2 |

分子量 |

280.28 g/mol |

IUPAC名 |

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |

InChI |

InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |

InChIキー |

ITPBPNQOCSZFLS-ZHACJKMWSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |

異性体SMILES |

C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |

正規SMILES |

C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。